molecular formula C16H14FN3OS2 B2875203 2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 862976-05-4

2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B2875203
CAS No.: 862976-05-4
M. Wt: 347.43
InChI Key: VILRIMUBNZPENU-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

The compound 2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one features a bicyclic framework comprising two benzothiazole moieties. The primary structure includes:

  • A 6-fluorobenzo[d]thiazole unit linked via an amino group to a 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one core.
  • Molecular formula: $$ \text{C}{16}\text{H}{14}\text{F}\text{N}3\text{OS}2 $$ (calculated molecular weight: 363.43 g/mol).
  • Key functional groups: Fluorine at position 6, dimethyl substituents at position 5, and a ketone at position 7.

The IUPAC name systematically describes its topology:

  • The parent structure is benzo[d]thiazol-7(4H)-one.
  • Substituents:
    • 5,5-Dimethyl group on the dihydrothiazole ring.
    • 2-Amino linkage to a 6-fluorobenzo[d]thiazole.

Table 1: Structural Summary

Property Description
Molecular Formula $$ \text{C}{16}\text{H}{14}\text{F}\text{N}3\text{OS}2 $$
Molecular Weight 363.43 g/mol
Key Substituents 6-Fluoro, 5,5-dimethyl, 7-keto
Heterocyclic System Fused benzothiazole-dihydrobenzothiazolone

Relevance in Medicinal Chemistry: Benzothiazole Derivatives in Drug Discovery

Benzothiazoles are privileged scaffolds in drug design due to their:

  • Bioisosteric similarity to purines, enabling kinase and enzyme inhibition.
  • Tunable electronic properties via halogenation, enhancing target binding.

The fluorinated variant discussed here exhibits enhanced pharmacological traits:

  • Lipophilicity : The 6-fluoro group increases membrane permeability ($$ \log P \approx 2.8 $$), critical for blood-brain barrier penetration.
  • Electron-withdrawing effects : Fluorine stabilizes charge-transfer interactions with biological targets, such as DNA topoisomerases or microbial enzymes.

Applications in Therapeutics

  • Anticancer Activity : Fluorinated benzothiazoles inhibit tumor proliferation via interference with ATP-binding pockets in kinases. For example, analogues show IC$$_{50}$$ values < 5 nM against HCT-116 colon cancer cells.
  • Antimicrobial Potential : Structural analogs like 2-bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-

Properties

IUPAC Name

2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS2/c1-16(2)6-10-13(11(21)7-16)23-15(19-10)20-14-18-9-4-3-8(17)5-12(9)22-14/h3-5H,6-7H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILRIMUBNZPENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18FN3S2\text{C}_{18}\text{H}_{18}\text{F}\text{N}_3\text{S}_2

This structure features a fluorobenzothiazole moiety linked to a dimethyl-dihydrobenzothiazolone framework, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives in inhibiting cancer cell proliferation. The compound has been evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).

Key Findings:

  • Cell Proliferation Inhibition : The compound significantly inhibited the proliferation of A431 and A549 cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 2 μM for A431 and 4 μM for A549 cells.
  • Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, characterized by increased Annexin V staining and DNA fragmentation.
  • Pathway Inhibition : Western blot analysis revealed that the compound effectively inhibits the AKT and ERK signaling pathways, which are critical for cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects.

Key Findings:

  • Cytokine Production : The compound reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages, suggesting its potential as an anti-inflammatory agent .
  • Cell Migration Inhibition : Scratch wound healing assays demonstrated that treatment with this compound significantly decreased the migratory capacity of inflammatory cells, further supporting its anti-inflammatory potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives.

ModificationObserved Effect
Fluoro substitution on benzothiazoleEnhanced anticancer activity
Dimethyl substitution on dihydrobenzothiazoloneIncreased stability and bioavailability
Amino group positioningCritical for receptor binding and activity

Case Studies

  • Study on Cancer Cell Lines : In a recent study published in Pharmaceutical Chemistry, researchers synthesized several benzothiazole derivatives, including our compound of interest. They reported significant inhibition of cell growth in both A431 and A549 lines, with apoptosis confirmed through flow cytometry .
  • Inflammation Model : Another study investigated the anti-inflammatory effects using a mouse model where compounds were administered prior to inducing inflammation. Results indicated a marked reduction in inflammatory markers compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Non-Fluorinated Analogs

Compound: 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (3m)

  • Key Differences: Lacks the 6-fluorobenzo[d]thiazol-2-yl amino group.
  • Spectroscopic Data :
    • FT-IR peaks: NH₂ (3390, 3297 cm⁻¹), C=O (1644 cm⁻¹), C=N (1625 cm⁻¹) .
    • NMR: δH 8.09 (NH₂), δC 189.3 (C=O), 174.2 (C=N) .

Comparison with Phenolic Hydrazineyl Derivatives

Compounds : 2-(2-Arylidenehydrazineyl)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ones (3a–d)

  • Key Differences: Feature phenolic or methoxybenzylidene hydrazineyl groups instead of the fluorobenzo[d]thiazol-2-yl amino group.
  • Properties: Antioxidant activity observed due to phenolic hydroxyl groups . Lower thermal stability (melting points: 166–191°C) compared to fluorinated analogs .
  • Implications : The target compound may lack antioxidant properties but could exhibit improved metabolic stability due to fluorine substitution.

Comparison with Oxazole Analogs

Compounds: 2-(Substituted-anilino)-5,5-dimethyl-5,6-dihydro-1,3-benzoxazol-7(4H)-ones (4d–f)

  • Key Differences : Oxygen replaces sulfur in the oxazole ring.
  • Spectroscopic Data :
    • FT-IR: C=O (~1620 cm⁻¹), C-O (1110 cm⁻¹) .

Comparison with Brominated Derivatives

Compound : 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one

  • Key Differences : Bromine replaces fluorine; thiazol-4(5H)-one instead of dihydrothiazol-7(4H)-one.
  • Structural Insights :
    • Bromine’s larger atomic radius increases steric hindrance but reduces electronegativity compared to fluorine .
    • C–Br bond length: 1.898 Å .
  • Implications : Fluorine’s smaller size and higher electronegativity may improve target selectivity and reduce off-target interactions.

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Substituents FT-IR (C=O, cm⁻¹) NMR (δC C=O) Biological Activity
Target Compound 6-Fluorobenzo[d]thiazol-2-yl amino Not reported Not reported Potential enzyme inhibition
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (3m) NH₂ 1644 189.3 Not reported
2-(4-Methoxyanilino)-benzoxazol-7(4H)-one (4d) 4-Methoxyanilino, oxazole ~1620 ~160 Inhibitor studies
2-(6-Bromobenzo[d]thiazol-2-yl)-thiazol-4(5H)-one 6-Bromobenzo[d]thiazol-2-yl Not reported Not reported Fluorescence studies

Table 2: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility
Target Compound ~363.4 (calc.) Not reported Likely moderate
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide 277.18 Not reported Enhanced (salt)
2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one 232.10 Not reported Low (non-polar)

Preparation Methods

Cyclization of 2-Fluoro-4-nitroaniline

A common route to 2-aminobenzothiazoles involves cyclizing substituted anilines with thiocyanate derivatives. For 6-fluorobenzo[d]thiazol-2-amine, 2-fluoro-4-nitroaniline is treated with ammonium thiocyanate and bromine in acetic acid, followed by nitro group reduction.

Procedure :

  • Dissolve 2-fluoro-4-nitroaniline (10 mmol) in glacial acetic acid.
  • Add ammonium thiocyanate (12 mmol) and bromine (12 mmol) dropwise at 0–5°C.
  • Stir at 80°C for 6 hours.
  • Reduce the nitro group using H₂/Pd-C in ethanol to yield the amine.

Yield : 68–72% after purification.

Alternative Fluorination via Halogen Exchange

A patent describes fluorination of chlorinated precursors using potassium fluoride (KF) and 18-crown-6 in DMF at 120°C. Applying this to 6-chlorobenzo[d]thiazol-2-amine:

Procedure :

  • Mix 6-chlorobenzo[d]thiazol-2-amine (10 mmol), KF (15 mmol), and 18-crown-6 (1 mmol) in DMF.
  • Heat at 120°C for 24 hours.
  • Isolate via column chromatography (hexane/ethyl acetate).

Yield : 65–70%.

Synthesis of Intermediate B: 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cyclocondensation of 5,5-Dimethylcyclohexane-1,3-dione

The dihydrobenzothiazolone core is synthesized via cyclocondensation of 5,5-dimethylcyclohexane-1,3-dione with thiourea in acidic conditions:

Procedure :

  • Reflux 5,5-dimethylcyclohexane-1,3-dione (10 mmol) and thiourea (12 mmol) in 6M HCl for 8 hours.
  • Neutralize with NaOH and extract with ethyl acetate.
  • Recrystallize from ethanol.

Yield : 75–80%.

Introduction of the 2-Amino Group

Amination at position 2 is achieved via Hofmann degradation of a 2-carboxamide precursor:

  • Treat 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (10 mmol) with chlorosulfonic acid to form the sulfonamide.
  • React with sodium hypochlorite (NaOCl) to yield the amine.

Yield : 60–65%.

Coupling Strategies for the Target Compound

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of Intermediate A and B using Pd(OAc)₂/Xantphos:

Procedure :

  • Combine 6-fluorobenzo[d]thiazol-2-amine (1 mmol), 2-bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (1.2 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (3 mmol) in toluene.
  • Reflux under N₂ for 12 hours.
  • Purify via silica gel chromatography.

Yield : 55–60%.

Nucleophilic Aromatic Substitution

Direct displacement of a nitro group by the amine:

  • React 2-nitro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (1 mmol) with 6-fluorobenzo[d]thiazol-2-amine (1.5 mmol) in DMSO at 100°C for 24 hours.

Yield : 50–55%.

Optimization and Challenges

Fluorination Regioselectivity

Fluorination at position 6 requires careful control to avoid isomerization. Using KF/18-crown-6 in DMF minimizes side products compared to harsher fluorinating agents.

Coupling Efficiency

Buchwald-Hartwig amination offers higher yields than nucleophilic substitution but requires stringent anhydrous conditions. Catalyst loading (5 mol% Pd) balances cost and efficiency.

Data Tables

Table 1: Comparison of Fluorination Methods

Method Starting Material Conditions Yield (%) Reference
Halogen Exchange 6-Chloro derivative KF, 18-crown-6, DMF 65–70
Cyclization with NH₄SCN 2-Fluoro-4-nitroaniline HBr, AcOH 68–72

Table 2: Coupling Reaction Yields

Method Catalyst Solvent Temperature (°C) Yield (%)
Buchwald-Hartwig Pd(OAc)₂/Xantphos Toluene 110 55–60
Nucleophilic Substitution None DMSO 100 50–55

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